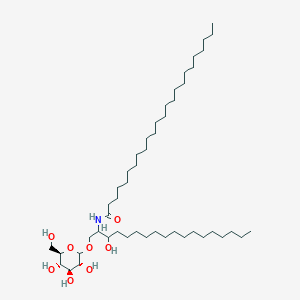

N-Lignoceroyldihydro-glucocerebroside

Beschreibung

BenchChem offers high-quality N-Lignoceroyldihydro-glucocerebroside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Lignoceroyldihydro-glucocerebroside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C48H95NO8 |

|---|---|

Molekulargewicht |

814.3 g/mol |

IUPAC-Name |

N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1 |

InChI-Schlüssel |

SNPQGCDJHZAVOB-GFZFNKNSSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Technical Guide: C24:0 dhGlcCer in Gaucher Disease Pathophysiology

The following technical guide details the role, quantification, and pathophysiological significance of N-lignocero-dihydroglucosylceramide (C24:0 dhGlcCer) in Gaucher disease (GD).

Executive Summary

While Glucosylceramide (GlcCer) accumulation is the primary hallmark of Gaucher disease (GD), recent lipidomic profiling has elevated the importance of its saturated counterpart, dihydroglucosylceramide (dhGlcCer) , specifically the C24:0 species.

In the context of drug development—particularly for substrate reduction therapies (SRT) and gene therapies—C24:0 dhGlcCer represents a critical "leakage" metabolite. Its presence indicates not just GCase deficiency, but a saturation of the de novo sphingolipid biosynthesis pathway, specifically at the dihydroceramide desaturase 1 (DES1) node. This guide outlines the biochemical origin of C24:0 dhGlcCer, its biophysical impact on lysosomal membranes, and a validated LC-MS/MS protocol for its specific quantification against the isobaric background of standard GlcCer.

Biochemical Context: The "Saturated Leak" Pathway

To understand C24:0 dhGlcCer, one must distinguish it from the canonical storage lipid, GlcCer.

-

GlcCer (C24:0): Contains a 4,5-trans double bond in the sphingoid base (sphingosine).

-

dhGlcCer (C24:0): Lacks this double bond (sphinganine base).

In healthy physiology, dihydroceramide (dhCer) is rapidly converted to ceramide (Cer) by DES1 . However, in GD, the massive lysosomal accumulation of GlcCer creates a "product inhibition" feedback loop that can stall downstream flux. Furthermore, Glucosylceramide Synthase (GCS) is promiscuous; when dhCer accumulates or when DES1 is rate-limiting, GCS glycosylates dhCer directly, forming dhGlcCer.

Pathway Visualization

The following diagram illustrates the divergence of the "Canonical" vs. "Dihydro" pathways.

Caption: Figure 1. Sphingolipid flux showing the diversion of Dihydroceramide (dhCer) toward dhGlcCer when the primary desaturation pathway is overwhelmed or GCS activity is promiscuous.

Pathophysiology: Why C24:0 dhGlcCer Matters

The accumulation of C24:0 dhGlcCer is not merely a bystander event; it actively contributes to cellular toxicity through distinct biophysical mechanisms.

Membrane Rigidification

The C24:0 fatty acid (Lignoceric acid) is a Very Long Chain Fatty Acid (VLCFA). When paired with a saturated sphingoid base (sphinganine) in dhGlcCer, the lipid packs significantly tighter than unsaturated GlcCer.

-

Mechanism: The lack of the 4,5-trans double bond removes the "kink" in the hydrophobic tail, increasing the phase transition temperature (

) of the lipid bilayer. -

Consequence: Lysosomal membranes enriched with C24:0 dhGlcCer become hyper-rigid, impairing the fusion of autophagosomes with lysosomes. This contributes to the autophagic block observed in neuronopathic GD (Types 2/3).

Alpha-Synuclein Aggregation

Research indicates a link between lipid accumulation and Parkinsonian features in GD.[1][2] While GlcCer stabilizes soluble oligomeric

-

Causality: Rigid membrane domains (rafts) concentrate aggregation-prone proteins. The "double saturation" of C24:0 dhGlcCer enhances raft stability beyond that of normal GlcCer.

Analytical Methodology: Quantification via LC-MS/MS

Quantifying C24:0 dhGlcCer is technically demanding because it is isobaric with the M+2 isotope of C24:0 GlcCer. Standard low-resolution MS cannot distinguish them easily. The protocol below uses Multiple Reaction Monitoring (MRM) transitions that exploit the specific fragmentation of the sphingoid base.

Experimental Design

-

Objective: Separate and quantify C24:0 dhGlcCer distinct from C24:0 GlcCer.

-

Matrix: Plasma, CSF, or tissue homogenate.

-

Internal Standard: C12:0-dhGlcCer (synthetic) or isotope-labeled C24:0 GlcCer-d5.

Sample Preparation (Protein Precipitation)

-

Aliquot: 50 µL of plasma.

-

Spike: Add 10 µL Internal Standard (200 ng/mL in MeOH).

-

Precipitate: Add 400 µL Acetonitrile/Methanol (1:1 v/v) containing 1% Formic Acid.

-

Vortex/Spin: Vortex 30s, Centrifuge 10 min at 15,000 x g (4°C).

-

Transfer: Move supernatant to LC vial.

LC-MS/MS Parameters

Chromatography (Critical for Separation):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Gradient: High organic start (80% B) to 100% B over 5 mins to elute VLCFAs.

Mass Spectrometry (MRM Transitions): The key to specificity lies in the Product Ion .

-

GlcCer fragments to Sphingosine (m/z 264.3) .

-

dhGlcCer fragments to Sphinganine (m/z 266.3) .

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C24:0 GlcCer | 812.7 [M+H]+ | 264.3 (Sphingosine) | 45 | 35 |

| C24:0 dhGlcCer | 814.7 [M+H]+ | 266.3 (Sphinganine) | 45 | 38 |

| IS (C12 GlcCer) | 644.5 [M+H]+ | 264.3 | 40 | 30 |

Analytical Logic Flow

The following diagram details the decision logic for the MS/MS method to ensure signal integrity.

Caption: Figure 2. MS/MS logic flow distinguishing C24:0 GlcCer from dhGlcCer based on the unique mass of the sphingoid base fragment (264.3 vs 266.3).

Clinical & Research Implications

Biomarker Utility

While Lyso-Gb1 remains the gold standard for general GD diagnosis, C24:0 dhGlcCer offers specific value in:

-

Monitoring GCS Inhibitors: Drugs like eliglustat or venglustat target GCS. If GCS is inhibited, both GlcCer and dhGlcCer should decline. A divergence (e.g., dhGlcCer remaining high) could indicate DES1 dysfunction or alternative synthesis pathways.

-

Neuronopathic Stratification: Higher ratios of C24:0 dhGlcCer/GlcCer may correlate with more severe membrane rigidification in Type 2/3 patients.

Reference Data (Murine Models)

In Gba1 knockout mice (e.g., the Futerman model), lipidomics reveal:

| Lipid Species | Fold Change (vs WT) | Pathological Note |

| C18:0 GlcCer | ~10x | Standard storage marker |

| C24:0 dhGlcCer | ~15-20x | Disproportionate accumulation |

| C24:0 Ceramide | ~0.8x (Decrease) | Depletion due to block |

Note: The disproportionate rise in dhGlcCer suggests it is a sensitive indicator of pathway saturation.

References

-

Futerman, A. H., et al. (2014).[3] Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration.[3] Human Molecular Genetics.[3] Link

-

Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. Link

-

Siddique, M. M., et al. (2015). Dihydroceramide: cell biology and role in disease.[4][5] Journal of Biological Chemistry.[3] Link

-

Stirnberg, M., et al. (2018). Molecular mechanisms of dihydroceramide desaturase 1 (DES1) regulation. Progress in Lipid Research. Link

-

Mazzulli, J. R., et al. (2011). Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies.[6] Cell.[3][7] Link

Sources

- 1. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publications | Futerman Lab [weizmann.ac.il]

- 4. air.unimi.it [air.unimi.it]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Gaucher disease glucocerebrosidase ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Role of Ceramides and Lysosomes in Extracellular Vesicle Biogenesis, Cargo Sorting and Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction and Enrichment of C24:0 Dihydroglucosylceramide (dhGlcCer) from Tissue

Part 1: Executive Summary & Biological Context

The Challenge of C24:0 dhGlcCer

C24:0 dihydroglucosylceramide (dhGlcCer) is a minor but biologically potent sphingolipid. Structurally, it consists of a saturated sphinganine base (d18:0) linked to a very long-chain lignoceric acid (C24:0) via an amide bond, with a glucose headgroup.

Why is this molecule difficult to analyze?

-

Extreme Hydrophobicity: The C24:0 fatty acid tail renders the molecule poorly soluble in standard "soft" organic solvents, often leading to poor recovery in generic extractions.

-

Ion Suppression: In complex tissue matrices, abundant glycerophospholipids (like PC and PE) co-elute and suppress the ionization of sphingolipids in LC-MS/MS.

-

Isobaric Interference: It is easily confused with galactosylceramide (GalCer) and its unsaturated counterpart (C24:1), requiring precise chromatography and mass spectrometry.

The "Dual-Phase" Solution

This protocol moves beyond standard generic lipid extractions (e.g., simple protein precipitation). We utilize a Modified Folch Extraction optimized for very long-chain lipids, followed by Alkaline Methanolysis (Saponification) .

The Mechanism of Action:

-

Folch Extraction (2:1 CHCl₃:MeOH): Provides the solubilizing power needed to pull C24:0 lipids from the tissue membrane bilayer.

-

Alkaline Methanolysis: Chemically destroys interfering glycerophospholipids (cleaving their ester bonds) while preserving dhGlcCer (protected by its stable amide bond). This "chemical filtration" dramatically increases signal-to-noise ratio.

Part 2: Pre-Analytical Considerations

Internal Standards (Critical)

Quantification is impossible without an internal standard (ISTD) introduced before extraction to account for recovery losses.

-

Primary Choice: d18:0/12:0 GlcCer (C12 dhGlcCer).

-

Reasoning: It is structurally identical (dihydro base) but has a non-endogenous short chain, ensuring it separates chromatographically but ionizes similarly.

-

-

Alternative: d18:1-d7/24:0 GlcCer (Deuterated).

-

Note: While excellent, ensure the "d18:1" (sphingosine) base does not introduce bias if your LC method separates d18:0 and d18:1 bases significantly.

-

Tissue Handling

-

Storage: Flash-freeze tissues in liquid nitrogen immediately upon harvest. Store at -80°C.

-

Lyophilization: Recommended. extracting from dry tissue mass normalizes water content variations between samples.

Part 3: Experimental Protocol

Workflow Diagram

Caption: Step-by-step workflow for the enrichment of chemically stable sphingolipids (dhGlcCer) via selective saponification of interfering phospholipids.

Step 1: Tissue Homogenization & Primary Extraction

Objective: Solubilize total lipids including the rigid C24:0 species.

-

Weighing: Transfer 10–20 mg of frozen tissue into a 2 mL reinforced homogenization tube containing ceramic beads (1.4 mm or 2.8 mm).

-

Solvent Addition: Add 300 µL Methanol (MeOH) and 150 µL Water (H₂O) .

-

ISTD Spike: Add 10 µL of Internal Standard working solution (e.g., 10 µM C12 dhGlcCer in MeOH).

-

Homogenization: Bead beat at 6.0 m/s for 2 x 30 seconds (4°C).

-

Folch Solvent Addition: Transfer homogenate to a glass centrifuge tube. Add 600 µL Chloroform (CHCl₃) .

-

Ratio Check: Final solvent ratio is 2:1:0.5 (CHCl₃:MeOH:H₂O).

-

-

Extraction: Vortex vigorously for 10 minutes or incubate on a shaker at room temperature (RT) for 30 mins.

-

Expert Note: Do not extract on ice; C24:0 lipids have high melting points and solubility drops significantly at 4°C. RT is preferred.

-

-

Phase Separation: Add 150 µL H₂O (to induce phase split). Vortex 30s. Centrifuge at 3,000 x g for 10 mins.

-

Collection: Carefully recover the lower organic layer (chloroform phase) into a clean glass vial.

-

Re-extraction (Optional but Recommended): Add 400 µL CHCl₃ to the remaining aqueous phase, vortex, centrifuge, and combine with the first lower layer.

-

Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

Step 2: Alkaline Methanolysis (The "Cleanup")

Objective: Remove glycerophospholipids (PC, PE, PI) that suppress signal.

-

Reconstitution: Redissolve the dried lipid film in 500 µL of 0.1 M KOH in Methanol .

-

Incubation: Incubate at 37°C for 60 minutes .

-

Mechanism: This mild base hydrolyzes ester bonds (glycerolipids) but is too weak to break the amide bond of the ceramide backbone or the glycosidic bond of the headgroup.

-

-

Neutralization: Add 50 µL of 1 M Acetic Acid to neutralize the base. Check pH (aim for neutral/slightly acidic).

-

Desalting/Partitioning:

-

Add 500 µL Chloroform and 500 µL Water .

-

Vortex and centrifuge (3,000 x g, 5 min).

-

Discard the upper aqueous layer (contains salts, free fatty acids, and hydrolyzed glycerophospholipid headgroups).

-

Keep the lower organic layer (contains purified sphingolipids).

-

-

Final Drying: Evaporate the lower layer to dryness under N₂.

-

Reconstitution for LC-MS: Redissolve in 100 µL Mobile Phase Start Conditions (e.g., 95:5 Acetonitrile:Water w/ 10mM Ammonium Formate).

Part 4: LC-MS/MS Analysis Parameters[1][2]

Chromatographic Separation

We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) to separate GlcCer from GalCer (if required) and to elute sphingolipids away from any remaining non-polar contaminants.

-

Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) or Waters BEH Amide.

-

Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

-

Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 100% A (Isocratic hold to elute non-polars)

-

1-8 min: Ramp to 85% A

-

8-10 min: Ramp to 50% A (Wash)

-

10.1 min: Re-equilibrate at 100% A.

-

Mass Spectrometry (MRM Transitions)

Operate in Positive Ion Mode (ESI+) . The "dihydro" species has a distinct mass (+2 Da vs. unsaturated).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | ID Note |

| C24:0 dhGlcCer | 814.7 [M+H]+ | 266.3 | Sphinganine base fragment (d18:0) |

| C24:0 GlcCer (Interference) | 812.7 [M+H]+ | 264.3 | Sphingosine base fragment (d18:1) |

| C12:0 dhGlcCer (ISTD) | 646.5 [M+H]+ | 266.3 | Matches target base fragment |

Note: The Q3 fragment of 266.3 (sphinganine) is the specific signature for dihydro-sphingolipids. Do not use 264.3.

Part 5: Quality Control & Validation

Recovery Calculation

Calculate the Absolute Recovery (%) to ensure the extraction efficiency of the C24:0 chain.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal for C24:0 | Solubility issue during extraction. | Ensure extraction is performed at Room Temp (20-25°C), not on ice. Increase solvent volume. |

| High Backpressure | Salt precipitation after saponification. | Ensure the post-saponification wash (Step 2.4) is thorough. Use Ammonium Formate in LC mobile phase. |

| Peak Tailing | Interaction with column active sites. | Use a HILIC column with Ammonium Formate buffer (10mM) to mask silanols. |

Part 6: References

-

Jiang, X., et al. (2013). "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:[1][2]0) ceramides in human plasma."[3][1][4][5] Analytical and Bioanalytical Chemistry. Link

-

Jiang, X., et al. (2004). "Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids." Journal of Lipid Research. Link

-

Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

-

Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. Link

-

Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 3. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Technical Guide: Precision Quantitation of N-Lignoceroyldihydro-glucocerebroside via LC-MS/MS

Part 1: Executive Summary & Scientific Context

The Analyte: N-Lignoceroyldihydro-glucocerebroside

N-Lignoceroyldihydro-glucocerebroside, chemically defined as Glucosylceramide (d18:0/24:0) , represents a specific subclass of glycosphingolipids. Unlike the canonical glucosylceramides which possess a sphingosine backbone (d18:1) containing a trans-double bond at the C4-C5 position, this analyte features a sphinganine (d18:0) backbone.

-

Biological Significance: The "dihydro" (d18:[1]0) species are direct metabolites of the de novo sphingolipid biosynthesis pathway (via dihydroceramide desaturase inhibition or saturation kinetics) and are increasingly recognized as distinct biomarkers in lysosomal storage disorders (e.g., Gaucher disease) and metabolic syndrome.

-

Analytical Challenge: The absence of the C4-C5 double bond alters the fragmentation pattern and slightly shifts retention time compared to the abundant d18:1 species. Furthermore, it is isomeric with Galactosylceramide (GalCer d18:0/24:0), requiring chromatographic resolution.

The Core Challenge: Internal Standardization

In quantitative lipidomics, the "Gold Standard" is a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte. However, a deuterated dihydro standard (e.g., GlcCer d18:0/24:0-d5) is rarely commercially available off-the-shelf.

The Solution: We must select a surrogate IS that mimics the physicochemical properties (solubility, ionization efficiency, extraction recovery) of the target while remaining spectrally distinct.

Part 2: Internal Standard Selection Strategy

The selection process follows a hierarchy of "Fit-for-Purpose" suitability.

Recommended Internal Standards (Ranked)

| Rank | Internal Standard (IS) | Structure | Rationale |

| 1 | GlcCer(d18:1/24:0)-d5 | C24:0 Fatty Acid, d18:1 Base, Deuterated | Best Match. Matches the C24:0 fatty acid chain exactly, ensuring identical solubility and matrix partitioning. The d18:1 base causes a minor retention time shift (<0.2 min) but ionization remains highly similar. |

| 2 | GlcCer(d18:1/18:0)-d5 | C18:0 Fatty Acid, d18:1 Base, Deuterated | Acceptable. Widely available. The shorter C18 chain may extract slightly differently than the C24 target in highly non-polar solvents, but performs well in protein precipitation workflows. |

| 3 | C12-GlcCer (d18:1/12:0) | C12:0 Fatty Acid, d18:1 Base | Use with Caution. The short chain significantly alters retention time, potentially placing the IS in a different matrix suppression zone than the late-eluting C24 target. |

Critical Selection Logic (The "Why")

-

Fatty Acid Dominance: In sphingolipids, the hydrophobicity is driven by the N-acyl chain (Lignoceric acid, C24:0). Therefore, matching the fatty acid length (IS Rank 1) is more critical for extraction consistency than matching the sphingoid base saturation.

-

Isotope Effect: Deuterium labeling on the fatty acid or the glucose headgroup is preferred over the sphingoid base to prevent "deuterium isotope effects" on retention time, although modern UPLC columns minimize this issue.

Part 3: Experimental Protocol

Materials

-

Target Analyte: GlcCer(d18:0/24:0)

-

Internal Standard: GlcCer(d18:1/24:0)-d5 (Avanti Polar Lipids or equivalent).

-

Matrix: Plasma, CSF, or Tissue Homogenate.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Bligh-Dyer) is labor-intensive and difficult to automate. A single-phase extraction ensures recovery of polar glycosphingolipids.

-

Aliquot: Transfer 50 µL of sample (Plasma/CSF) to a 1.5 mL tube.

-

Spike IS: Add 10 µL of GlcCer(d18:1/24:0)-d5 working solution (200 ng/mL in MeOH). Vortex 10s.

-

Precipitate: Add 400 µL of ice-cold Isopropanol (IPA):Methanol (1:1 v/v) containing 0.1% Formic Acid.

-

Note: The acid helps dissociate lipids from binding proteins (albumin).

-

-

Extract: Vortex vigorously for 30s; Incubate at -20°C for 20 min.

-

Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an LC vial with insert. Do not dry down if sensitivity allows, to prevent redissolution issues common with C24 lipids.

LC-MS/MS Conditions

Rationale: HILIC is mandatory to separate GlcCer from GalCer. C18 will likely co-elute them.

-

Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) or Waters BEH Amide.

-

Mobile Phase A: 95% ACN / 5% Water + 10 mM Ammonium Formate + 0.2% Formic Acid.

-

Mobile Phase B: 50% ACN / 50% Water + 10 mM Ammonium Formate + 0.2% Formic Acid.

-

Note: High organic start is required for HILIC retention.

-

-

Gradient:

-

0.0 min: 100% A (High ACN)

-

1.0 min: 100% A

-

5.0 min: 85% A

-

7.0 min: 50% A (Wash)

-

7.1 min: 100% A (Re-equilibrate)

-

10.0 min: Stop

-

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C (High temp needed for C24 lipids).

-

Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Note |

| GlcCer(d18:0/24:0) | 814.7 | 266.3 | 45 | [M+H]+ |

| GlcCer(d18:1/24:0)-d5 (IS) | 817.7 | 269.3 | 45 | [M+H]+ |

| GalCer(d18:0/24:0) | 814.7 | 266.3 | 45 | Isomer (Separated by RT) |

-

Note on Precursor: Calculated as C48H95NO8. Exact Mass = 813.71. [M+H]+ = 814.7.

-

Note on Product: The d18:0 base (Sphinganine) fragment is m/z 266.3 (loss of 2 waters). The d18:1 base (Sphingosine) fragment is m/z 264.[1][2][3][4]3. This mass difference is crucial for specificity.

Part 4: Visualization & Logic

Workflow Diagram

This diagram illustrates the critical decision points in the analytical workflow, specifically the separation of isomers and the role of the Internal Standard.

Caption: Figure 1: Analytical workflow emphasizing the HILIC-mediated separation of Glucosylceramide (GlcCer) from its isomer Galactosylceramide (GalCer), utilizing a surrogate deuterated Internal Standard.

Internal Standard Selection Logic

A decision tree to guide researchers when the exact d18:0 standard is unavailable.

Caption: Figure 2: Decision matrix for selecting the optimal Internal Standard. The C24:0 fatty acid match (d18:1/24:[4][5]0) is prioritized over the sphingoid base match if the exact standard is absent.

Part 5: Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the following validation steps are mandatory when using a surrogate IS (d18:1 IS for d18:0 analyte).

Parallelism Assessment

Since the IS (d18:1) and Analyte (d18:0) are not chemically identical, their matrix suppression profiles may differ slightly.

-

Protocol: Prepare a calibration curve in solvent and a calibration curve in matrix (plasma).

-

Acceptance: The slopes of the two curves should not deviate by >15%. If they do, the IS is not effectively compensating for matrix effects, and a matrix-matched calibration curve is required.

Isomer Resolution Check

Inject a mixed standard of GlcCer and GalCer.

-

Requirement: Baseline resolution (Resolution > 1.5) must be achieved.

-

Troubleshooting: If peaks merge, reduce the slope of the mobile phase gradient or increase the ACN content in Mobile Phase B.

References

-

Lipid Maps Structure Database. Glucosylceramide (d18:0/24:[1][5]0) Structure and Properties. [Link]

-

National Institutes of Health (NIH). DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides. [Link]

-

Avanti Polar Lipids. Stable Isotope Labeled Sphingolipid Standards. [Link]

-

Waters Corporation. Separation of Galactosyl and Glucosylceramide Isomers Using Cyclic IMS. [Link]

-

Journal of Lipid Research. Methodology for the quantification of glucosylceramide and galactosylceramide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ro.uow.edu.au [ro.uow.edu.au]

- 5. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-Based Protocol for the Separation and Quantification of N-Lignoceroyldihydro-glucocerebroside

Introduction: The Analytical Challenge of a Complex Glycosphingolipid

N-Lignoceroyldihydro-glucocerebroside is a specific type of glycosphingolipid (GSL) composed of a glucose monosaccharide linked to a dihydroceramide backbone. This backbone consists of a sphinganine (dihydrosphingosine) base N-acylated with lignoceric acid, a saturated 24-carbon fatty acid (C24:0). As integral components of the cell membrane, these molecules play critical roles in cellular processes. The accurate separation and quantification of specific GSL species like N-Lignoceroyldihydro-glucocerebroside are paramount in fields such as lipidomics, neuroscience, and the study of lysosomal storage disorders, where aberrations in sphingolipid metabolism are central to disease pathology.

The analysis of this molecule presents several distinct challenges. Its large, saturated acyl chain lends it significant hydrophobicity, while the glucose headgroup imparts polarity. Furthermore, N-Lignoceroyldihydro-glucocerebroside lacks a native chromophore, rendering detection by common UV-Vis spectrophotometry ineffective.[1][2][3] This necessitates the use of universal detection methods or mass spectrometry. This application note provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method, focusing on the principles of chromatographic selection, advanced detection techniques, and a detailed, field-proven protocol for researchers.

The Strategic Core: Selecting the Right Chromatographic Mode

The separation of N-Lignoceroyldihydro-glucocerebroside from complex biological matrices hinges on exploiting its unique physicochemical properties. Three primary HPLC modes can be considered: Normal-Phase (NP), Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Normal-Phase (NP) HPLC: This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Separation is driven by the interaction of the polar glucose headgroup with the stationary phase.[4] NP-HPLC is highly effective at separating lipid classes based on the polarity of their headgroups, for instance, separating ceramides from glucocerebrosides.[5] While effective, this method often employs solvents like hexane and chloroform, which can be less compatible with modern mass spectrometers and pose environmental concerns.

-

Reversed-Phase (RP) HPLC: The most common HPLC mode, RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on the hydrophobicity of the molecule, primarily driven by the long lignoceroyl (C24:0) chain.[5] This mode is excellent for resolving GSLs with different fatty acid chain lengths and degrees of saturation within the same class. However, it may offer poor selectivity between different lipid classes that share similar overall hydrophobicity.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful variant of normal-phase chromatography that uses a polar stationary phase but employs mobile phases common to reversed-phase, such as acetonitrile and water with a buffer.[6] Separation is achieved through the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7] For N-Lignoceroyldihydro-glucocerebroside, HILIC offers the best of both worlds: it provides strong retention and selectivity based on the polar glucose headgroup while using mobile phases that are highly compatible with mass spectrometry and provide good solubility for the lipidic portion of the molecule.[8][9]

Choosing a Detector: Overcoming the Invisibility of Glycosphingolipids

Given the absence of a UV-absorbing moiety, detector selection is critical for the successful analysis of N-Lignoceroyldihydro-glucocerebroside.

-

Universal Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are "universal" detectors that do not require the analyte to have specific optical properties.[10][11] They operate by nebulizing the column effluent, evaporating the volatile mobile phase, and measuring the remaining non-volatile analyte particles.[10][12] CAD is often considered more sensitive and provides a more consistent response across a wider dynamic range compared to ELSD.[3][11] These detectors are excellent for quantitative analysis when a certified reference standard is available.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for sphingolipid analysis.[13] It offers unparalleled sensitivity and specificity, providing not only quantification but also structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[4][14] Electrospray ionization (ESI) in the positive ion mode is typically used, as complex sphingolipids readily form protonated molecules ([M+H]⁺).[4]

Recommended Approach: A tandem detection strategy using HPLC-CAD-MS offers the most comprehensive data. The CAD provides robust quantification independent of molecular structure, while the MS provides definitive identification and structural verification.[2][3]

Detailed Protocol: HILIC Separation with CAD and MS Detection

This protocol outlines a complete workflow, from sample preparation to data analysis, for the quantification of N-Lignoceroyldihydro-glucocerebroside.

Sample Preparation: Lipid Extraction

A robust lipid extraction is the foundation of a successful analysis. A modified Bligh-Dyer extraction is recommended.

-

Homogenization: Homogenize the biological sample (e.g., ~10-20 mg of tissue or 1x10⁶ cells) in a glass vial.

-

Internal Standard: Spike the sample with an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte (e.g., N-Lignoceroyl(d₃)-dihydro-glucocerebroside). If unavailable, a structurally similar GSL not present in the sample can be used.

-

Monophasic Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of high-purity water and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

-

Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., Acetonitrile:Water 95:5) for injection.

HPLC-CAD-MS Conditions

The following table summarizes the recommended instrumental parameters.

| Parameter | Recommended Setting | Rationale |

| HPLC System | UHPLC or HPLC system with binary pump | Ensures precise gradient formation and low system volume. |

| Column | HILIC, Amide-bonded phase (e.g., 150 x 2.1 mm, 1.7 µm) | Provides excellent retention and selectivity for the polar glucose headgroup.[15] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.5 | Volatile buffer, ideal for MS and CAD compatibility. The pH aids in protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile | The primary organic solvent in HILIC mode. |

| Gradient Elution | 0-2 min: 95% B; 2-12 min: 95% to 70% B; 12-13 min: 70% to 50% B; 13-15 min: Hold at 50% B; 15.1-20 min: Return to 95% B (re-equilibration) | A shallow gradient ensures robust separation of GSLs, followed by a wash step and thorough re-equilibration, which is critical for HILIC reproducibility. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient analyte is loaded. |

| CAD Settings | Evaporation Temp: 35-45 °C; Nebulizer Gas: Nitrogen | Settings should be optimized to ensure complete evaporation of the mobile phase without losing the semi-volatile analyte. |

| MS Detector | ESI, Positive Ion Mode | Promotes the formation of [M+H]⁺ ions for sensitive detection.[4] |

| MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C | Typical starting parameters for ESI-MS analysis of lipids. |

| MS Acquisition | Full Scan (for identification) or MRM (for quantification) | Multiple Reaction Monitoring (MRM) offers the highest sensitivity and specificity for quantitative studies if precursor/product ion pairs are known. |

Data Analysis and Quantification

-

Identification: The analyte peak is identified by its characteristic retention time from the HILIC column and its specific mass-to-charge ratio (m/z) from the MS detector.

-

Quantification: Construct a calibration curve using a certified standard of N-Lignoceroyldihydro-glucocerebroside. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area (from CAD or MS) to the internal standard peak area and interpolating this value against the calibration curve.

Visualizing the Workflow

A well-defined workflow ensures reproducibility and clarity in complex analytical procedures.

Sources

- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 11. Charged aerosol detector - Wikipedia [en.wikipedia.org]

- 12. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Application Note: Preparation of N-Lignoceroyldihydro-glucocerebroside Stock Solutions

Abstract & Scope

N-Lignoceroyldihydro-glucocerebroside (d18:0/24:0 GlcCer) is a bioactive sphingolipid utilized extensively as a standard in mass spectrometry and as a substrate in glucocerebrosidase (GCase) assays for Gaucher disease research.

Unlike its unsaturated counterparts, the fully saturated C24:0 fatty acid tail combined with the dihydro-sphingosine backbone creates a molecule with a high phase transition temperature (

This guide provides a validated, self-correcting protocol for preparing stable organic stock solutions and biologically relevant aqueous complexes.

Physicochemical Profile

Understanding the molecular rigidity of this lipid is essential for successful solubilization.

| Parameter | Specification | Experimental Implication |

| Common Name | C24:0 Dihydro-Glucosylceramide | "Dihydro" indicates the absence of the 4,5-trans double bond in the sphingosine base. |

| Molecular Formula | High carbon count drives hydrophobicity. | |

| Molecular Weight | ~814.27 g/mol | Precise weighing is critical for quantitative lipidomics. |

| Solubility (Organic) | Chloroform:Methanol (2:1 v/v) | Requires warming to >45°C to disrupt Van der Waals forces in the C24 tail. |

| Solubility (Aqueous) | Insoluble | Must be complexed with BSA or delivered via solvent injection. |

| Stability | High (Oxidation resistant) | Lacks double bonds, making it more stable than C24:1 variants, but still requires inert gas storage. |

Protocol A: Preparation of Organic Master Stock (1 mg/mL)

Purpose: For Mass Spectrometry standards, TLC spotting, or long-term storage.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Solvent System: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

-

Glassware: Borosilicate glass vials with Teflon-lined caps (Amber glass preferred). CRITICAL: Never use plastic tips or tubes; plasticizers will leach and contaminate MS spectra.

-

Equipment: Sonicator bath, Dry block heater (set to 50°C), Nitrogen/Argon gas stream.

Step-by-Step Methodology

-

Gravimetric Preparation:

-

Equilibrate the lipid vial to room temperature before opening to prevent condensation.

-

Weigh the solid lipid powder into a clean glass vial.

-

Note: Static electricity can be an issue. Use an anti-static gun if available.

-

-

Solvent Addition:

-

Prepare a fresh mixture of Chloroform:Methanol (2:1, v/v) .

-

Add the solvent to the vial to achieve a concentration of 1 mg/mL (approx. 1.2 mM).

-

Why 2:1? Chloroform dissolves the hydrophobic C24 tail; Methanol solvates the polar glucose headgroup.

-

-

Thermal Solubilization (The Critical Step):

-

The solution will likely appear cloudy or contain floating crystals initially.

-

Heat: Place the sealed vial in a 50°C water bath or heating block for 5–10 minutes.

-

Sonicate: Transfer immediately to a sonication bath.[1] Sonicate for 2 minutes.

-

Cycle: Repeat Heat/Sonicate cycles until the solution is optically clear and colorless.

-

-

Verification:

-

Hold the vial up to a light source. If any "shimmering" (Schlieren lines) or particulates are visible, the lipid is not fully dissolved. Repeat Step 3.

-

-

Storage:

-

Purge the headspace with Nitrogen or Argon gas to displace oxygen.

-

Seal tightly with a Teflon-lined cap.

-

Store at -20°C .

-

Shelf Life: >1 year if sealed properly.

-

Protocol B: Preparation of Aqueous BSA-Complexed Working Solution

Purpose: For cell culture treatments or enzymatic assays (e.g., GCase activity). Pure lipid added to media will precipitate and float, rendering it bio-unavailable. BSA acts as a carrier protein.

Materials

-

Organic Stock: From Protocol A.

-

Carrier: Fatty-Acid Free Bovine Serum Albumin (BSA).

-

Buffer: PBS or Cell Culture Media (warm).

Workflow Diagram

The following diagram illustrates the phase transition logic required to move from an organic stock to a bio-available aqueous complex.

Caption: Workflow for generating bio-available lipid-BSA complexes. The transition from dry film to aqueous micelle requires thermal and sonic energy.

Step-by-Step Methodology

-

Film Formation:

-

Aliquot the required amount of Organic Stock (Protocol A) into a sterile glass vial.

-

Evaporate the solvent under a gentle stream of Nitrogen.

-

Vacuum Desiccation: Place the vial under vacuum for 30–60 minutes to remove trace chloroform (cytotoxic).

-

-

Carrier Preparation:

-

Prepare a 0.3 mg/mL (approx 4.5 µM) Fatty-Acid Free BSA solution in PBS or serum-free media.

-

Warm the BSA solution to 37°C .

-

Molar Ratio: Aim for a Lipid:BSA molar ratio between 1:1 and 2:1. Excess BSA ensures stability.

-

-

Hydration & Complexing:

-

Add the warm BSA solution to the dried lipid film.

-

Vortex: Vortex vigorously for 30 seconds.

-

Sonicate: Bath sonicate at 45–50°C for 10–20 minutes.

-

Observation: The solution should turn from turbid to clear or slightly opalescent (micellar).

-

-

Filtration (Optional but Recommended):

-

If sterility is required, pass through a 0.22 µm PES syringe filter. Note: Some lipid loss may occur; quantify post-filtration if absolute precision is needed.

-

Quality Control & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Temperature too low or concentration too high. | Warm to 50°C. Do not exceed 2 mg/mL for C24 species. |

| Cloudy Aqueous Solution | Incomplete complexing with BSA. | Increase sonication time; ensure BSA solution is warm (37°C) upon addition. |

| MS Signal Suppression | Plastic contamination.[2] | Stop. Discard solution. Restart using only glass/Teflon. |

| TLC Spot Tailing | Water in solvent.[3] | Use fresh, HPLC-grade Chloroform and Methanol. |

Verification Method (TLC)

To verify the integrity of the stock:

-

Plate: Silica Gel 60 F254 (Glass backed).

-

Mobile Phase: Chloroform:Methanol:Water (65:25:4 v/v/v).

-

Visualization: Spray with Primuline or Char with 10% Copper Sulfate in Phosphoric Acid.

-

Expectation: Single spot. Dihydro-GlcCer runs slightly lower than unsaturated GlcCer due to lack of the double bond.

References

-

Avanti Polar Lipids. Storage and Handling of Lipids. Avanti Research.[4] Retrieved October 26, 2023. [Link]

-

Merrill, A. H., et al. (2005). Lipidomics: Analysis of the Lipid Composition of Cells and Subcellular Organelles by Electrospray Ionization Mass Spectrometry. Methods, 36(2), 207–224. [Link]

-

Lipid MAPS. Sphingolipids Standard Protocols. Lipid Metabolites and Pathways Strategy. [Link]

-

Motabar, O., et al. (2012). A High Throughput Glucocerebrosidase Assay Using the Natural Substrate Glucosylceramide. Analytical and Bioanalytical Chemistry, 402(2), 731–739. [Link]

Sources

Application Note: Targeted Solid-Phase Extraction Strategies for Dihydro-Glucocerebrosides

This Application Note is structured to provide a comprehensive, field-proven guide for the extraction of dihydro-glucocerebrosides (dhGlcCer). It deviates from standard templates to focus on the specific physicochemical challenges of sphingolipid extraction, offering two distinct workflows: a high-throughput method for clinical bioanalysis and a high-purity fractionation method for mechanistic lipidomics.

Abstract

Dihydro-glucocerebrosides (dhGlcCer) are bioactive sphingolipids serving as critical biomarkers for lysosomal storage disorders (e.g., Gaucher disease) and indicators of de novo sphingolipid biosynthesis. Their analysis is complicated by their structural similarity to unsaturated glucosylceramides (GlcCer) and the high abundance of interfering phospholipids in biological matrices. This guide presents two validated extraction protocols: Protocol A , utilizing Phospholipid Removal (PLR) technology for high-throughput LC-MS/MS screening; and Protocol B , a class-specific Aminopropyl (

Introduction & Biological Context

Dihydro-glucocerebrosides differ from the more common glucosylceramides by the absence of the 4,5-trans double bond in the sphingoid base (sphinganine vs. sphingosine). This saturation renders dhGlcCer slightly more hydrophobic and chemically stable, yet they co-exist with massive excesses of phosphatidylcholines (PC) and sphingomyelins (SM) in plasma.

Effective sample preparation must achieve three goals:

-

Deproteinization: Disruption of lipoprotein complexes to release dhGlcCer.

-

Phospholipid Depletion: Removal of PC/SM to prevent ion suppression (matrix effects).

-

Class Separation (Optional): Isolation of neutral glycosphingolipids from acidic lipids for detailed structural elucidation.

Metabolic Pathway & Analyte Structure

The following diagram illustrates the biosynthetic origin of dhGlcCer, highlighting the saturation point that differentiates it from standard GlcCer.

Figure 1: Biosynthetic pathway of dihydro-glucocerebrosides. Note that dhGlcCer is generated prior to the desaturation step mediated by DES1.

Experimental Strategy & Sorbent Selection

The Challenge of Phospholipids

Phospholipids (PLs) are the "kryptonite" of sphingolipid mass spectrometry. They compete for ionization in the electrospray source, often causing >90% signal suppression for co-eluting analytes.

-

Standard C18 SPE retains both dhGlcCer and PLs, requiring complex gradient elution to separate them.

-

Aminopropyl (

) SPE utilizes a "Normal Phase/Ion Exchange" hybrid mechanism. It retains polar/acidic PLs via hydrogen bonding and ionic interactions, while allowing neutral dhGlcCer to elute with specific organic solvents.

Protocol Selection Guide

| Feature | Protocol A: PLR Plate (Ostro/HybridSPE) | Protocol B: Aminopropyl Fractionation |

| Primary Use | High-throughput Bioanalysis (PK/PD) | Discovery Lipidomics / Biomarker Validation |

| Mechanism | Lewis Acid-Base / Size Exclusion | Normal Phase + Weak Anion Exchange |

| Throughput | High (96-well plate, <30 mins) | Medium (Cartridge, ~2 hours) |

| Purity | Removes >99% PLs; Neutral lipids co-elute | High; Separates Neutral Lipids, GLs, and PLs |

| Automation | Fully Automatable | Semi-Automatable |

Protocol A: High-Throughput Phospholipid Removal (Recommended)

Target Audience: CROs, Clinical Labs, Drug Development. Principle: In-well protein precipitation followed by filtration through a zirconia-coated or proprietary sorbent that selectively retains phospholipids while passing dhGlcCer.

Materials

-

Plate: Waters Ostro™ 96-well plate or Supelco HybridSPE®-Phospholipid.

-

Precipitation Solvent: Acetonitrile with 1% Formic Acid (Acidification disrupts protein binding).

-

Internal Standard (IS): C16-Glucosyl(ß)ceramide-d3 (Avanti Polar Lipids).

Step-by-Step Workflow

-

Sample Loading:

-

Pipette 100 µL of Plasma/Serum directly into the wells of the PLR plate.

-

Note: Do not pre-precipitate in a separate tube. The plate is designed to hold the liquid until vacuum is applied.

-

-

Internal Standard Addition:

-

Add 10 µL of working IS solution (e.g., 100 ng/mL in Methanol).

-

-

In-Well Precipitation:

-

Add 300 µL of Acetonitrile + 1% Formic Acid (3:1 ratio v/v relative to sample).

-

Critical: Mix thoroughly by aspirating/dispensing 5-10 times with the pipette. Do not splash.

-

-

Filtration/Extraction:

-

Place the plate on a vacuum manifold with a collection plate underneath.[1][2]

-

Apply vacuum (approx. 15" Hg) for 1-2 minutes until all liquid has passed through.

-

Mechanism:[2][3][4][5][6][7][8] Proteins are filtered out physically; Phospholipids bind to the sorbent; dhGlcCer passes through into the collection plate.

-

-

Post-Extraction:

-

Evaporate the filtrate under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 95:5 Acetonitrile:Water + 10mM Ammonium Formate).

-

Protocol B: High-Purity Aminopropyl Fractionation (Expert Method)

Target Audience: Academic Researchers, Mechanistic Studies.

Principle: Uses an Aminopropyl (

Materials

-

Cartridge: Sep-Pak Vac Aminopropyl (

), 100 mg or 500 mg (Waters/Agilent). -

Solvents: Chloroform (

), Methanol (MeOH), Acetone.

Step-by-Step Workflow

Phase 1: Lipid Extraction (Modified Folch)

Before SPE, lipids must be extracted from the aqueous matrix.

-

Add 2 mL Chloroform:Methanol (2:1) to 100 µL plasma.

-

Vortex 1 min, centrifuge at 3000 x g.

-

Collect the lower organic phase.

-

Dry under Nitrogen and reconstitute in 500 µL Chloroform .

Phase 2: Aminopropyl SPE Fractionation

-

Conditioning:

-

Wash cartridge with 2 mL Hexane (to activate normal phase mechanism).

-

-

Loading:

-

Load the reconstituted lipid extract (in Chloroform).

-

Flow Rate: Gravity flow or slow vacuum (~1 mL/min).

-

-

Fraction 1: Neutral Lipids (Elute & Discard)

-

Wash with 2 mL Chloroform:Isopropanol (2:1) .

-

Result: Elutes Cholesterol, Triglycerides, and Cholesteryl Esters.[9] dhGlcCer remains on the column.

-

-

Fraction 2: Glycosphingolipids (Target Fraction)

-

Fraction 3: Phospholipids (Optional/Wash)

Workflow Visualization

Figure 2: Sequential fractionation logic for Aminopropyl SPE. This method ensures the target analyte is physically separated from ion-suppressing phospholipids.

Analytical Considerations (LC-MS/MS)

Extraction is only half the battle. Because dhGlcCer and GlcCer are isobaric (same mass) except for the 2 Da difference, and GlcCer/GalCer are isomers, chromatographic separation is vital.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for separating lipid classes (GlcCer vs GalCer).

-

Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.

-

-

Mobile Phase: Acetonitrile/Water gradients with 10mM Ammonium Formate.

-

MRM Transitions:

-

dhGlcCer (d18:0/16:0): m/z 702.6 → 266.3 (Sphinganine fragment).

-

GlcCer (d18:1/16:0): m/z 700.6 → 264.3 (Sphingosine fragment).

-

Note: The fragment ion is the key differentiator.

-

References

-

Bodennec, J., et al. (2000).[3] "A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges."[10][11][12] Journal of Lipid Research, 41(9), 1524-1531. Link

-

Molloy, B. J., & Plumb, R. (2012). "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." Waters Application Note. Link

-

Bielska, A. A., et al. (2020). "High-Throughput Analysis of Sphingolipids in Human Plasma by LC-MS/MS." Analytical Chemistry. Link

-

Supelco/Sigma-Aldrich. "HybridSPE®-Phospholipid Technology: A New Generation of Sample Prep." Technical Bulletin. Link

-

Merrill, A. H., et al. (2005). "Lipidomics: Systems-level analysis of cellular lipids." Methods in Enzymology. Link

Sources

- 1. help.waters.com [help.waters.com]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopropyl solid phase extraction and 2 D TLC of neutral glycosphingolipids and neutral lysoglycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for HPTLC Staining of N-Lignoceroyldihydro-glucocerebroside

Introduction: The Significance of N-Lignoceroyldihydro-glucocerebroside Detection

N-Lignoceroyldihydro-glucocerebroside is a member of the glucocerebroside (GlcCer) family, a class of glycosphingolipids that are integral components of eukaryotic cell membranes.[1][2] These molecules, composed of a ceramide backbone linked to a single glucose residue, are not merely structural elements but also play crucial roles in a multitude of cellular processes, including signal transduction and cell adhesion.[1][2] The metabolism of glucocerebrosides is tightly regulated, and disruptions in these pathways can lead to severe pathologies.[1] For instance, the accumulation of glucocerebrosides due to the deficiency of the enzyme glucocerebrosidase is the hallmark of Gaucher disease, a lysosomal storage disorder.[2][3] Furthermore, there is a growing body of evidence linking altered glucocerebroside metabolism to neurodegenerative conditions such as Parkinson's disease.[2]

Given the profound biological and pathological significance of N-Lignoceroyldihydro-glucocerebroside, its accurate detection and quantification are of paramount importance in biomedical research and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful, reliable, and cost-effective platform for the analysis of these lipids.[4][5] This application note provides a comprehensive guide to various HPTLC staining techniques tailored for the sensitive and specific visualization of N-Lignoceroyldihydro-glucocerebroside.

HPTLC: A High-Resolution Technique for Glycolipid Separation

HPTLC is a sophisticated form of planar chromatography that provides superior separation efficiency and resolution compared to conventional TLC.[6] The technique utilizes stationary phases with a smaller and more uniform particle size, leading to sharper bands and improved detection limits.[7] For the analysis of N-Lignoceroyldihydro-glucocerebroside, HPTLC allows for the effective separation from other lipid classes present in complex biological extracts. The choice of the mobile phase is critical and should be optimized to achieve the desired separation. A common solvent system for the separation of neutral glycosphingolipids like glucocerebrosides is a mixture of chloroform, methanol, and water in varying proportions (e.g., 65:25:4, v/v/v).[8]

The overall workflow for HPTLC analysis of N-Lignoceroyldihydro-glucocerebroside is depicted in the following diagram:

Caption: HPTLC workflow for N-Lignoceroyldihydro-glucocerebroside analysis.

Staining Techniques for N-Lignoceroyldihydro-glucocerebroside

The selection of an appropriate staining reagent is crucial for the sensitive and specific detection of N-Lignoceroyldihydro-glucocerebroside on the HPTLC plate. Several reagents are available, each with its own mechanism of action, advantages, and limitations.

Orcinol-Sulfuric Acid: The Classic Choice for Glycolipids

Principle: The orcinol-sulfuric acid reagent is a highly specific method for the detection of glycolipids.[8][9] In the presence of concentrated sulfuric acid and heat, the glucose moiety of N-Lignoceroyldihydro-glucocerebroside is hydrolyzed and dehydrated to form furfural derivatives. These derivatives then react with orcinol to produce a characteristic violet-colored complex.[10] This colorimetric reaction provides a high degree of specificity for carbohydrate-containing lipids.

Protocol:

-

Reagent Preparation: Dissolve 200 mg of orcinol in 100 mL of 20% (v/v) sulfuric acid in water. This solution should be prepared fresh. A variation involves dissolving 200 mg of orcinol in 11.4 mL of concentrated H2SO4 and making up the volume to 100 mL with distilled water.[8]

-

Staining: After developing and thoroughly drying the HPTLC plate, spray it evenly with the orcinol-sulfuric acid reagent.

-

Heating: Heat the sprayed plate at 110°C for 5-10 minutes, or until the violet spots of the glycolipids are clearly visible against a white background.[8][9]

-

Visualization: The resulting violet spots can be visualized under visible light and quantified using a densitometer.

Primuline: A Non-Destructive Fluorescent Stain

Principle: Primuline is a fluorescent dye that offers a non-destructive method for visualizing lipids.[4][11] It intercalates non-covalently with the hydrophobic lipid molecules on the HPTLC plate.[4][12] This interaction enhances the fluorescence of the primuline dye, allowing for the detection of lipid spots under ultraviolet (UV) light. A significant advantage of this method is that the analyte is not chemically altered and can be recovered from the plate for further analysis, such as mass spectrometry.[12]

Protocol:

-

Reagent Preparation: Prepare a 0.05% (w/v) solution of primuline in acetone-water (8:2, v/v).[11]

-

Staining: Spray the dried HPTLC plate with the primuline solution until it is uniformly damp.[11] Alternatively, the plate can be briefly dipped into the staining solution.[12]

-

Drying: Allow the plate to air-dry completely or use a gentle stream of warm air.

-

Visualization: Visualize the lipid spots under long-wave UV light (typically 366 nm). The N-Lignoceroyldihydro-glucocerebroside will appear as fluorescent yellow spots on a dark background.

Copper Acetate/Sulfate-Phosphoric Acid: A Universal Charring Reagent

Principle: This method is a widely used universal staining technique for organic compounds, including lipids. The HPTLC plate is sprayed with a solution of copper acetate or copper sulfate in phosphoric acid and then heated. The phosphoric acid catalyzes the charring of the organic molecules, while the copper ions aid in the oxidation process. This results in the formation of dark, carbonized spots where the lipids are located. This technique is highly sensitive but destructive.

Protocol:

-

Reagent Preparation: Prepare a 10% (w/v) solution of copper (II) sulfate in 8-10% (v/v) aqueous phosphoric acid.[13][14]

-

Staining: Evenly spray the dried HPTLC plate with the copper sulfate-phosphoric acid solution.

-

Heating: Heat the plate at a high temperature, typically between 140°C and 180°C, for 10-30 minutes.[14][15] The optimal time and temperature should be determined empirically.

-

Visualization: The charred spots appear as brown or black spots on a lighter background and can be quantified by densitometry.

p-Anisaldehyde-Sulfuric Acid: For Colorimetric Differentiation

Principle: The p-anisaldehyde-sulfuric acid reagent is a versatile visualizing agent that can produce a range of colors with different classes of compounds, including lipids, steroids, and sugars.[13][16][17] The exact mechanism is complex, but it is believed to involve the formation of colored products through condensation reactions between the analyte and p-anisaldehyde in the presence of the strong acid and heat.[17] This can be advantageous for distinguishing between different lipid classes on the same plate.

Protocol:

-

Reagent Preparation: A typical preparation involves carefully mixing 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.[13] This reagent should be prepared fresh.

-

Staining: Spray the dried HPTLC plate with the p-anisaldehyde-sulfuric acid reagent.

-

Heating: Heat the plate at 105-110°C until the characteristic colors of the spots develop.[13][16]

-

Visualization: The color of the spots can vary, but glycolipids often produce blue, green, or violet spots.[13]

Summary of Staining Techniques

| Staining Reagent | Principle | Advantages | Disadvantages | Expected Result for N-Lignoceroyldihydro-glucocerebroside |

| Orcinol-Sulfuric Acid | Colorimetric reaction with the glucose moiety | High specificity for glycolipids | Destructive, requires heating | Violet spot |

| Primuline | Non-covalent fluorescent intercalation | Non-destructive, allows for analyte recovery | Lower specificity than orcinol | Fluorescent yellow spot under UV light |

| Copper Acetate/Sulfate-Phosphoric Acid | Charring of organic molecules | High sensitivity, universal reagent | Destructive, requires high temperatures | Brown to black spot |

| p-Anisaldehyde-Sulfuric Acid | Colorimetric condensation reaction | Can provide color differentiation for various compounds | Destructive, requires heating | Blue, green, or violet spot |

Chemical Principle of Orcinol-Sulfuric Acid Staining

The specificity of the orcinol-sulfuric acid stain for N-Lignoceroyldihydro-glucocerebroside is due to a well-defined chemical reaction with the glucose headgroup. The following diagram illustrates this process:

Caption: Mechanism of Orcinol-Sulfuric Acid staining for glycolipids.

Conclusion

The selection of a staining technique for the HPTLC analysis of N-Lignoceroyldihydro-glucocerebroside should be guided by the specific requirements of the study. For highly specific detection of this glycolipid, the orcinol-sulfuric acid method is recommended. If subsequent analysis of the separated lipid is required, the non-destructive primuline staining method is the ideal choice. The copper-based charring reagents and p-anisaldehyde-sulfuric acid offer universal and sensitive detection options. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can achieve reliable and reproducible visualization and quantification of N-Lignoceroyldihydro-glucocerebroside, facilitating further advancements in our understanding of its role in health and disease.

References

- Anisaldehyde sulfuric acid reagent: Significance and symbolism. (2025, July 31). Vertex AI Search.

- White, T., Bursten, S., Federighi, D., Lewis, R.A., & Nudelman, E. (1998). Staining Lipids with Primulin. Anal. Biochem., 258, 109.

- Application Note # MT-101 High Resolution Lipid Profiling and Identification by Hyphenated HPTLC-MALDI-TOF/TOF. Bruker.

- HPTLC-MALDI TOF MSI analysis. (a) Primuline staining of separated... - ResearchGate. ResearchGate.

- TLC Visualization Reagents. EPFL.

- Christie, W. W. (2019, July 23). Thin-Layer Chromatography of Lipids. AOCS.

- Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. PMC. (2024, February 21).

- p-Anisaldehyde (contains Acetic Acid, H2SO4) Ethanol Solution [for TLC Stain]. Tokyo Chemical Industry.

- Thin-layer chromatography (TLC) of glycolipids. JCGGDB.

- How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? ResearchGate. (2014, February 9).

- Taki, T., Handa, S., & Ishikawa, D. (1994). Blotting of glycolipids and phospholipids from a high-performance thin-layer chromatogram to a polyvinylidene difluoride membrane. Analytical Biochemistry, 225(1), 24-27.

- Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography. ResearchGate.

- TLC of glycoglycerolipids. Cyberlipid.

- Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Asian Journal of Research in Chemistry. (2013, May 15).

- High-Performance Thin-Layer Chromatography (HPTLC). (2023, July 5). Technology Networks.

- High-resolution HPTLC analysis of CV membrane phospholipids (a) and neutral lipids and sterols (b). ResearchGate.

- Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC.

- Example HPTLC plate for the analysis of neutral lipids using the... - ResearchGate. ResearchGate.

- Determination of Phospholipids by HPTLC. LCGC International.

- Glucocerebroside. Grokipedia.

- Orcinol – Knowledge and References. Taylor & Francis.

- Structure and metabolism of glucocerebrosides. (A) Glucocerebrosides are composed of a sphingosine, a fatty acid chain (these two forming a ceramide) and a single glucose residue. ResearchGate.

- (A) Orcinol stain and HPTLC overlay of the glycolipids (upper phase)... - ResearchGate. ResearchGate.

- Glycosphingolipid Quantification by Orcinol Sulfuric Acid Method. ResearchGate.

- Glucocerebrosides | C40H75NO9 | CID 10169092. PubChem - NIH.

- Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates. Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6).

- Glucocerebroside. Wikipedia.

- Selective fluorogenic β-glucocerebrosidase substrates for convenient analysis of GCase activity in cell and tissue homogenates. DOI.

- Assay of glucocerebrosidases using HPLC and fluorescent substrates. JCGGDB.

- Glucocerebrosidase (Glucosylceramidase) Enzyme Analysis. Revvity.

- Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. PMC.

- Glucocerebrosidase: Functions in and Beyond the Lysosome. PMC.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Glucocerebroside - Wikipedia [en.wikipedia.org]

- 3. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ctlatesting.com [ctlatesting.com]

- 7. aocs.org [aocs.org]

- 8. jcggdb.jp [jcggdb.jp]

- 9. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. uni-giessen.de [uni-giessen.de]

- 13. epfl.ch [epfl.ch]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

Application Note: Synthesis & Validation of Deuterated N-Lignoceroyldihydro-glucocerebroside Standards

Executive Summary & Scientific Rationale

In the quantitative analysis of sphingolipids, particularly for lysosomal storage disorders (e.g., Gaucher disease) and Parkinson’s disease research, the structural integrity of internal standards is paramount. This guide details the synthesis of N-Lignoceroyl-d47-dihydro-glucocerebroside (d47-C24:0-dhGlcCer).

Why this specific molecule?

-

Dihydro-Backbone Stability: Unlike standard glucosylceramide (GlcCer), the dihydro variant (sphinganine base) lacks the C4-C5 trans-double bond. This eliminates oxidative degradation and allylic rearrangement during storage, providing a more robust standard for long-term longitudinal studies.

-

Deuterium Retention: The use of a perdeuterated fatty acid tail (Lignoceric acid-d47) ensures a mass shift of +47 Da, moving the standard well outside the isotopic envelope of endogenous C24:0-GlcCer while maintaining near-identical chromatographic behavior.

Retrosynthetic Strategy

We utilize a semi-synthetic N-acylation strategy . Rather than building the ceramide from scratch (which risks stereochemical scrambling of the glycosidic bond), we couple a pre-formed, stereochemically pure lyso-headgroup with a deuterated fatty acid.

The Pathway: Glucosylsphinganine (Lyso-dhGlcCer) + Lignoceric Acid-d47 → N-Lignoceroyl-d47-dihydro-glucocerebroside

Reaction Pathway Diagram

Caption: Semi-synthetic route utilizing acid-chloride activation for quantitative coupling of the deuterated lipid tail to the lyso-sphingolipid base.[1]

Materials & Reagents

| Component | Specification | Purpose |

| Glucosylsphinganine | >98% Purity (synthetic or enzymatically derived) | The sphingoid-sugar backbone. Ensure it is the dihydro form (sphinganine base). |

| Lignoceric Acid-d47 | 98 atom % D | The isotope label source. |

| Oxalyl Chloride | 2.0 M in DCM | Activates the fatty acid to an acid chloride. |

| Sodium Acetate | Sat. Aqueous Solution | Base for Schotten-Baumann reaction. |

| THF / DMF | Anhydrous | Solvent system to solubilize long-chain lipids. |

Detailed Experimental Protocol

Phase 1: Activation of Fatty Acid

Rationale: Long-chain fatty acids (C24) have poor reactivity with standard carbodiimide couplers (EDC/NHS) due to steric bulk and solubility issues. Acid chlorides provide the necessary reactivity.

-

Dissolve Lignoceric acid-d47 (10 mg, 25 µmol) in dry dichloromethane (DCM, 1 mL).

-

Add Oxalyl chloride (200 µL, 2.0 M in DCM) dropwise under nitrogen.

-

Add a catalytic drop of DMF (essential for initiating the reaction).

-

Stir at room temperature for 1 hour.

-

Evaporate solvent under a stream of nitrogen to remove excess oxalyl chloride. Caution: Do this in a fume hood; HCl gas is generated.

-

Resuspend the resulting acid chloride residue in 0.5 mL anhydrous THF.

Phase 2: N-Acylation (Coupling)

Rationale: The Schotten-Baumann conditions (biphasic or buffered organic) favor N-acylation over O-acylation of the sugar hydroxyls, reducing the need for protecting groups.

-

Dissolve Glucosylsphinganine (10 mg, ~21 µmol) in a mixture of THF:50% Sodium Acetate (1:1 v/v, 2 mL total). Note: If solubility is poor, add small amounts of DMF.

-

Add the Lignoceryl-d47 acid chloride solution (from Phase 1) dropwise to the reaction mixture while stirring vigorously.

-

React for 2 hours at room temperature.

-

Monitoring: Check reaction progress via TLC (Chloroform:Methanol:Water 65:25:4). The free amine (Lyso) will disappear (ninhydrin positive), and a higher Rf product (amide) will appear.

Phase 3: Purification & Workup

-

Extraction: Add 2 mL Chloroform and 1 mL Methanol (Bligh & Dyer ratio adjustment). Vortex and centrifuge to separate phases.

-

Collect the lower organic phase (containing the ceramide).

-

Mild Alkaline Hydrolysis (Optional but Recommended): If O-acylation (esterification on glucose) occurred, treat the organic residue with 0.1 M NaOMe in Methanol for 30 mins at room temperature. This cleaves esters but leaves the amide bond intact.

-

Final Purification: Purify via Silica Gel Flash Chromatography.

-

Mobile Phase: Gradient from 100% CHCl3 to 90:10 CHCl3:MeOH.

-

Validation & Quality Control (LC-MS/MS)

The synthesized standard must be validated against non-deuterated standards to confirm retention time and mass shift.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: 1 mM Ammonium Formate in Water/MeOH (50:50) + 0.1% Formic Acid.

-

Mobile Phase B: 1 mM Ammonium Formate in MeOH/Isopropanol (50:50) + 0.1% Formic Acid.

-

Gradient: High organic hold (90-100% B) required to elute C24 lipids.

Mass Spectrometry Parameters (MRM)

Analysis performed in Positive Ion Mode (ESI+).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| d47-C24:0-dhGlcCer | m/z 861.8 [M+H]+ | m/z 266.3 | 45 | Loss of Sugar + d47-Fatty Acid (Sphinganine ion) |

| d47-C24:0-dhGlcCer | m/z 861.8 [M+H]+ | m/z 284.3 | 30 | Loss of d47-Fatty Acid (Sphinganine+H2O) |

| Endogenous C24:0-dhGlcCer | m/z 814.8 [M+H]+ | m/z 266.3 | 45 | Sphinganine backbone fragment |

Note: The mass shift is approximately +47 Da. The fragmentation pattern usually yields the sphingoid base (m/z 266.3 for sphinganine), which is common to both, but the precursor ion selection ensures specificity.

Validation Workflow Diagram

Caption: Multi-modal validation workflow ensuring chemical structure (NMR) and spectrometric performance (LC-MS/MS).

Expert Insights & Troubleshooting

-

Solubility is the Enemy: C24 fatty acids are "bricks." If the reaction mixture turns cloudy or precipitates, the coupling will fail. Use warm THF (40°C) or add small amounts of DMF. Do not use pure Methanol for the coupling reaction as it competes with the amine.

-

Isotope Effect: Deuterated lipids may elute slightly earlier than their protium counterparts on C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Expect a retention time shift of 0.05–0.1 min; this is normal and not an error.

-

Glucosyl vs. Galactosyl: This synthesis protocol applies equally to Galactosylsphinganine. To distinguish the final Glc vs. Gal products, you must use HILIC chromatography or specific chiral columns, as MS/MS fragmentation is identical.

References

-

Mills, K., et al. (2005).[2] The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748.[2]

-

Larsen, A., et al. (2024). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms. Analytical Chemistry.

-

Cayman Chemical. Deuterated Sphingolipid Standards & Synthesis Protocols.

-

Bielska, A. A., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages.[3][4][5][6] Analytical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 4. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jsbms.jp [jsbms.jp]

Minimizing ion suppression for N-Lignoceroyldihydro-glucocerebroside analysis

A Guide to Minimizing Ion Suppression for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of N-Lignoceroyldihydro-glucocerebroside. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome the common and often frustrating challenge of ion suppression in mass spectrometry-based analysis. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Tackling Ion Suppression Head-On

This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but a rationale grounded in scientific principles.

Question 1: Why is the signal for my N-Lignoceroyldihydro-glucocerebroside analyte unexpectedly low, inconsistent, or completely absent?